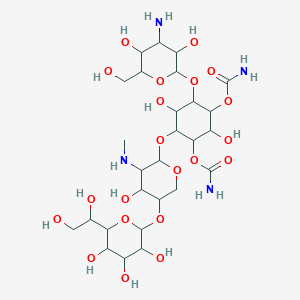
7-Fluor-6-nitrochinazolin-4(3H)-on
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluoroquinazolinones involves several steps, including cyclization, chlorination, and nucleophilic substitution. For instance, a method has been developed for preparing 1-substituted 3-nitroquinolin-4(1H)-ones from 2-fluoro-α-nitroacetophenones, demonstrating the versatile synthetic approaches available for such compounds (Rádl & Chan, 1994). Another study presents the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine from 2-amino-4-fluoro benzoic acid through cyclization, highlighting the diverse synthetic routes (Zhou et al., 2019).
Molecular Structure Analysis
The molecular structure of fluoroquinazolinone derivatives has been characterized using various spectroscopic methods. For example, the crystal structure of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was determined, showing an orthorhombic system and a three-dimensional structure via weak N–H…N hydrogen bonding (Cai et al., 2019).
Chemical Reactions and Properties
Fluoroquinazolinones participate in various chemical reactions, including nucleophilic substitution, where the fluorine atom can be replaced with different nucleophiles. A study on 3-fluoro-4-nitroquinoline 1-oxide demonstrated its reactivity, where the fluorine atom was replaced with OR- or NR2-containing compounds (Araki et al., 1968).
Physical Properties Analysis
The physical properties of fluoroquinazolinones, such as solubility, melting point, and stability, are crucial for their application in chemical synthesis and pharmaceutical formulation. However, specific details on the physical properties of 7-Fluoro-6-nitroquinazolin-4(3H)-one require further research in the literature.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards different chemical agents, and photostability, are essential for understanding the behavior of fluoroquinazolinones in chemical reactions and in biological systems. The structure-activity relationships of 6-nitroquinazolines, for instance, have been explored to understand their inhibitory activities toward various biological targets, indicating the importance of specific substituents for biological activity (Tobe et al., 2002).
Wissenschaftliche Forschungsanwendungen
- Effiziente Synthese: Für Verbindung 9 (4-((7-Methoxy-6-nitrochinazolin-4-yl)oxy)anilin) wurde eine effiziente Synthesemethode mit hoher Ausbeute etabliert. Die Synthese umfasst drei Schritte, darunter Chlorierungs- und nukleophile Substitutionsreaktionen, ausgehend von 7-Fluor-6-nitrochinazolin-4-ol (5) .
- Klinische Relevanz: Inhibitoren, die auf die epidermale Wachstumsfaktor-Rezeptor (EGFR)-Familie abzielen, einschließlich Verbindungen, die eine ähnliche 4-Phenylaminstruktur enthalten, haben sich als vielversprechend für die Krebstherapie erwiesen .
- Rolle bei der Afatinib-Synthese: N-(3-Chlor-4-fluorphenyl)-7-fluor-6-nitrochinazolin-4-amin dient als nützliches synthetisches Zwischenprodukt bei der Herstellung von Afatinib (A355300). Afatinib ist ein aminocrotonylamino-substituiertes Chinazolin-Derivat, das zur Behandlung von Krebs und Atemwegserkrankungen eingesetzt wird .
Antitumoraktivität
Zwischenprodukt in der Arzneimittelsynthese
Pharmazeutische Entwicklung
Wirkmechanismus
While the exact mechanism of action of 7-Fluoro-6-nitroquinazolin-4(3H)-one is not specified in the retrieved papers, it is noted that it is common to find in the synthesis process of many antitumor drugs . These drugs often target growth factor signaling pathways, which play a fundamental role in regulating cell functions, including cell proliferation, differentiation, and survival .
Eigenschaften
IUPAC Name |
7-fluoro-6-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUAEMSZEIGQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427688 | |
| Record name | 7-Fluoro-6-nitroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162012-69-3 | |
| Record name | 7-Fluoro-6-nitroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Fluoro-6-nitroquinazolin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the different functional groups in 7-Fluoro-6-nitroquinazolin-4(3H)-one?
A1: The quinazolinone ring system in 7-Fluoro-6-nitroquinazolin-4(3H)-one is essentially planar []. The nitro group exhibits a twist of 12.0° relative to the quinazolinone ring plane []. This information suggests a relatively flat molecule with a slightly out-of-plane nitro group.
Q2: How is the crystal structure of 7-Fluoro-6-nitroquinazolin-4(3H)-one stabilized?
A2: The crystal structure of 7-Fluoro-6-nitroquinazolin-4(3H)-one is stabilized by intermolecular hydrogen bonds []. These bonds, specifically N—H⋯O, C—H⋯N, and C—H⋯O interactions, contribute to the molecule's packing arrangement within the crystal lattice [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)




![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)





